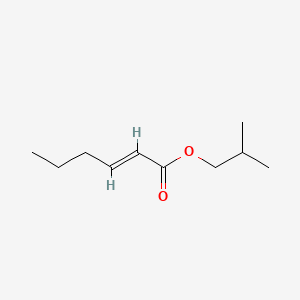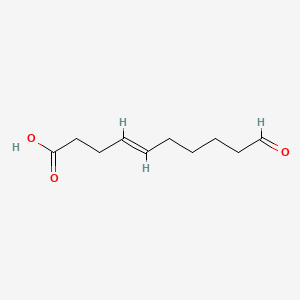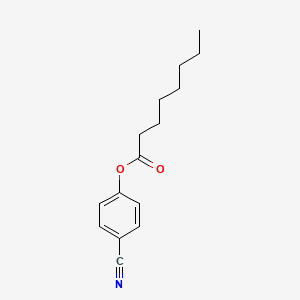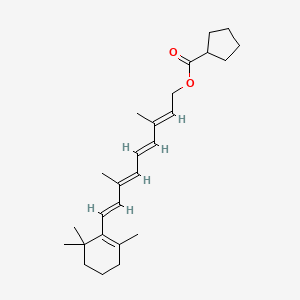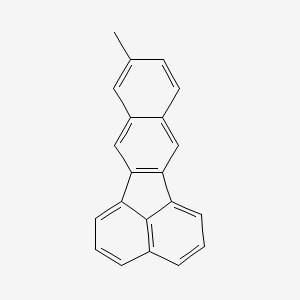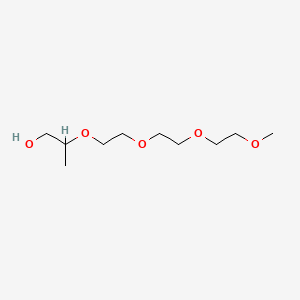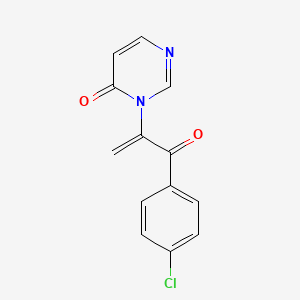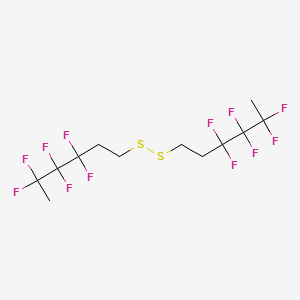
Dipotassium 4-hydroxybutyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium 4-hydroxybutyl phosphate is an inorganic compound with the molecular formula C4H9K2O5P. It is a dipotassium salt of 4-hydroxybutyl phosphate and is known for its various applications in scientific research and industry. This compound is characterized by its high solubility in water and its ability to act as a buffering agent.
准备方法
Synthetic Routes and Reaction Conditions
Dipotassium 4-hydroxybutyl phosphate can be synthesized through the reaction of 4-hydroxybutyl phosphate with potassium hydroxide. The reaction typically occurs in an aqueous medium, where 4-hydroxybutyl phosphate is neutralized by potassium hydroxide to form the dipotassium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and high yield.
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where phosphoric acid is reacted with potassium hydroxide. The process is optimized to achieve high purity and yield, with careful control of reaction parameters such as temperature, concentration, and mixing speed. The final product is then purified through crystallization or other separation techniques to remove any impurities.
化学反应分析
Types of Reactions
Dipotassium 4-hydroxybutyl phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The phosphate group can be reduced under specific conditions to form phosphite derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in an acidic or neutral medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ketobutyl phosphate or 4-carboxybutyl phosphate.
Reduction: Formation of phosphite derivatives.
Substitution: Formation of alkyl or acyl derivatives of 4-hydroxybutyl phosphate.
科学研究应用
Dipotassium 4-hydroxybutyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a buffering agent in various chemical reactions.
Biology: Employed in the preparation of buffer solutions for biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of dipotassium 4-hydroxybutyl phosphate involves its ability to act as a buffering agent, maintaining the pH of solutions within a specific range. This is achieved through the reversible dissociation of the phosphate group, which can accept or donate protons depending on the pH of the environment. The compound’s molecular targets include enzymes and proteins that are sensitive to pH changes, thereby influencing biochemical pathways and reactions.
相似化合物的比较
Similar Compounds
Dipotassium phosphate (K2HPO4): A common buffering agent used in food and industrial applications.
Monopotassium phosphate (KH2PO4): Another buffering agent with similar properties but different solubility and pH range.
Tripotassium phosphate (K3PO4): Used in various industrial applications as a buffering and sequestering agent.
Uniqueness
Dipotassium 4-hydroxybutyl phosphate is unique due to the presence of the 4-hydroxybutyl group, which imparts additional reactivity and functionality compared to other potassium phosphates. This makes it particularly useful in specialized applications where both buffering capacity and reactivity are required.
属性
CAS 编号 |
93858-68-5 |
|---|---|
分子式 |
C4H9K2O5P |
分子量 |
246.28 g/mol |
IUPAC 名称 |
dipotassium;4-hydroxybutyl phosphate |
InChI |
InChI=1S/C4H11O5P.2K/c5-3-1-2-4-9-10(6,7)8;;/h5H,1-4H2,(H2,6,7,8);;/q;2*+1/p-2 |
InChI 键 |
PQSDWINLVLKRMY-UHFFFAOYSA-L |
规范 SMILES |
C(CCOP(=O)([O-])[O-])CO.[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



